N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide
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Description
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C21H23F2N3O5S and its molecular weight is 467.49. The purity is usually 95%.
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Biological Activity
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound known for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H23F2N3O5S, with a molecular weight of approximately 467.49 g/mol. Its structure features an oxazolidine ring, which is often associated with antimicrobial properties, and a sulfonyl group that enhances its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several factors:
- Oxazolidine Moiety : This component is commonly linked to antimicrobial properties, particularly against gram-positive bacteria. The oxazolidine structure allows for interaction with bacterial ribosomes, inhibiting protein synthesis.
- Difluorophenyl Group : The presence of the difluorophenyl group may enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target sites within cells.
Antimicrobial Properties
Research indicates that compounds with oxazolidine structures exhibit significant antimicrobial activity. For instance, studies have shown that related oxazolidinone derivatives are effective against various bacterial strains, including resistant strains of Staphylococcus aureus. The specific activity of this compound against such pathogens remains to be fully characterized but is promising based on structural similarities.
Pharmacological Studies
Several studies have explored the pharmacological profile of similar compounds:
- Case Study on Antibacterial Activity : A study published in Antimicrobial Agents and Chemotherapy assessed the efficacy of oxazolidinone derivatives against multi-drug resistant bacteria. Results indicated that modifications in the oxazolidine structure could significantly affect antibacterial potency and spectrum of activity.
- Mechanistic Insights : Research on related compounds has shown that they act by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein synthesis. This mechanism underlines their effectiveness as antibiotics.
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N1-(4-chlorophenyl)sulfonyl oxazolidin | Contains a chlorophenyl group | Different halogen substitution affecting reactivity |
N1-(4-bromophenyl)sulfonyl oxazolidin | Contains a bromophenyl group | Variation in halogen influencing biological activity |
N1-(benzo[d][1,3]dioxole) oxalamide | Contains dioxole structure | Distinct aromatic system potentially affecting pharmacodynamics |
Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O5S/c22-16-8-9-17(23)18(13-16)32(29,30)26-11-12-31-19(26)14-25-21(28)20(27)24-10-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,19H,4,7,10-12,14H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEUNKAWZXQDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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